Comparative C3 Substitution: 4‑Nitrophenylamide vs Carboxy‑4‑methylcyclohexylamide in CB2 Receptor Affinity
The target compound features a 4‑nitrophenylamide at C3, whereas the reference compound 12 (1‑benzyl‑N‑(carboxy‑4‑methylcyclohexyl)‑2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxamide) carries a carboxy‑4‑methylcyclohexylamide. Compound 12 displays sub‑nanomolar affinity for the human CB2 receptor (Ki < 1 nM) and >200‑fold selectivity over CB1 [1]. No affinity data exist for the target compound; however, the strong electron‑withdrawing nature of the 4‑nitrophenyl group is expected to diminish amide basicity and alter the pharmacophore, potentially shifting activity away from CB2 toward other targets [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 12, Ki < 1 nM (human CB2) |
| Quantified Difference | Insufficient data to calculate |
| Conditions | Radioligand displacement assay, human CB2 receptor [1] |
Why This Matters
Demonstrates that C3‑amide identity profoundly influences receptor selectivity; the target compound cannot be used as a direct substitute for CB2‑optimized analogs.
- [1] Manera, C., Saccomanni, G., Adinolfi, B., et al. Rational Design, Synthesis, and Pharmacological Properties of New 1,8-Naphthyridin-2(1H)-on-3-Carboxamide Derivatives as Highly Selective Cannabinoid-2 Receptor Agonists. J. Med. Chem. 2009, 52, 3644–3651. DOI: 10.1021/jm801563d. View Source
